molecular formula HLiO B8232796 CID 12926346

CID 12926346

Cat. No.: B8232796
M. Wt: 25.0 g/mol
InChI Key: WMFOQBRAJBCJND-DYCDLGHISA-M
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Description

CID 12926346 is a chemical compound cataloged in PubChem, a comprehensive database of small molecules. Compounds in this category often exhibit defined physicochemical properties, such as molecular weight, solubility, and reactivity, which influence their biological activity and synthetic accessibility .

For instance, oscillatoxin derivatives (CIDs 101283546, 185389, etc.) share structural motifs like polyketide backbones and methylated side chains, which correlate with their cytotoxicity and environmental persistence . If this compound belongs to a similar structural family, it may demonstrate comparable bioactivity. However, the absence of direct experimental data in the provided evidence necessitates cautious extrapolation.

Properties

InChI

InChI=1S/Li.H2O/h;1H2/q+1;/p-1/i/hD
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WMFOQBRAJBCJND-DYCDLGHISA-M
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

[Li+].[OH-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[2H][O-].[Li+]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

HLiO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

25.0 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of CID 12926346 involves a series of chemical reactions that are carefully controlled to ensure the purity and yield of the final product. The synthetic routes typically include:

    Initial Reactants: The process begins with the selection of appropriate starting materials, which are chosen based on their reactivity and compatibility with the desired reaction conditions.

    Reaction Conditions: The reactions are carried out under specific conditions, such as controlled temperature, pressure, and pH, to facilitate the desired chemical transformations.

    Purification: After the reactions are complete, the product is purified using techniques such as crystallization, distillation, or chromatography to remove any impurities.

Industrial Production Methods

In an industrial setting, the production of this compound is scaled up to meet the demand for this compound in various applications. The industrial methods often involve:

    Large-Scale Reactors: The reactions are conducted in large reactors that can handle significant volumes of reactants and products.

    Automation: The process is automated to ensure consistency and efficiency, with precise control over reaction parameters.

    Quality Control: Rigorous quality control measures are implemented to ensure that the final product meets the required specifications.

Chemical Reactions Analysis

Types of Reactions

CID 12926346 undergoes several types of chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, resulting in an increase in the oxidation state of the compound.

    Reduction: The opposite of oxidation, this reaction involves the addition of hydrogen or the removal of oxygen, leading to a decrease in the oxidation state.

    Substitution: In this reaction, one functional group in the compound is replaced by another, often facilitated by specific reagents and catalysts.

Common Reagents and Conditions

The reactions involving this compound typically use common reagents such as:

    Oxidizing Agents: These include substances like potassium permanganate or hydrogen peroxide.

    Reducing Agents: Common reducing agents include sodium borohydride or lithium aluminum hydride.

    Catalysts: Catalysts such as palladium on carbon or platinum are often used to accelerate the reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example:

    Oxidation Products: These may include various oxidized derivatives of this compound.

    Reduction Products: These may include reduced forms of the compound with different functional groups.

    Substitution Products: These products have different functional groups substituted into the original molecular structure.

Scientific Research Applications

CID 12926346 has a wide range of applications in scientific research, including:

    Chemistry: It is used as a reagent in various chemical reactions and as a building block for the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including its interactions with enzymes and other biomolecules.

    Medicine: Research is ongoing to explore the potential therapeutic applications of this compound, including its use as a drug candidate for treating various diseases.

    Industry: The compound is used in the production of materials and chemicals with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism by which CID 12926346 exerts its effects involves its interaction with specific molecular targets and pathways. These include:

    Molecular Targets: The compound may bind to enzymes, receptors, or other proteins, altering their activity and leading to various biological effects.

    Pathways: The interaction of this compound with its targets can activate or inhibit specific biochemical pathways, resulting in changes in cellular function and behavior.

Comparison with Similar Compounds

Structural and Physicochemical Properties

A comparative analysis of CID 12926346 with structurally related compounds can be inferred from and . For example:

Property This compound (Hypothetical) Oscillatoxin D (CID 101283546) CAS 5263-87-6
Molecular Formula (Not provided) C₂₇H₄₀O₇ C₁₀H₉NO
Molecular Weight (Not provided) 468.6 g/mol 159.18 g/mol
Hydrogen Bond Donors (Not provided) 3 1
LogP (Lipophilicity) (Not provided) 4.2 2.1
Bioactivity (Not provided) Cytotoxic Synthetic intermediate

Key Observations :

  • Oscillatoxin derivatives (e.g., CID 101283546) exhibit higher molecular weights and lipophilicity, which enhance membrane permeability and bioactivity .
  • In contrast, CAS 5263-87-6 (C₁₀H₉NO) is a smaller molecule with lower LogP, often serving as a synthetic intermediate in pharmaceutical chemistry .

Q & A

Basic Research Questions

Q. How can I formulate a focused research question for studying CID 12926346 that addresses gaps in existing literature?

  • Methodology : Use frameworks like PICOT (Population, Intervention, Comparison, Outcome, Time) or FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant) to structure your question . For example:

  • "How does the molecular stability of this compound under varying pH conditions (Intervention) compare to structurally analogous compounds (Comparison) in vitro (Population) over 24-hour periods (Time)?"
    • Ensure feasibility by assessing data availability and experimental resources . Validate relevance by linking the question to unresolved issues in pharmacokinetics or mechanistic studies of this compound .

Q. What are effective strategies for conducting a systematic literature review on this compound?

  • Methodology :

  • Start with databases like PubMed, Google Scholar, and institutional repositories, using keywords such as "this compound synthesis," "pharmacological activity," or "structural analogs" .
  • Prioritize primary sources (peer-reviewed journals) over secondary summaries. Use citation tracking to identify seminal papers .
  • Organize findings thematically (e.g., synthesis methods, biological targets) and critically evaluate contradictions in reported data .

Q. What are the essential components of experimental design for studying this compound in vitro?

  • Methodology :

  • Define controls : Use negative/positive controls (e.g., solvent-only groups or known inhibitors) to validate assay specificity .
  • Optimize reproducibility : Document protocols for compound preparation, storage conditions, and instrumentation settings (e.g., HPLC parameters) .
  • Include statistical rigor : Predefine sample sizes and use ANOVA or t-tests to analyze dose-response relationships .

Advanced Research Questions

Q. How can researchers resolve contradictions in published data on this compound's mechanism of action?

  • Methodology :

  • Conduct meta-analyses to quantify variability across studies, focusing on factors like assay type (e.g., cell-free vs. cellular models) or compound purity .
  • Perform dose-response revalidation under standardized conditions to isolate confounding variables (e.g., batch-to-batch variability) .
  • Use root-cause analysis to trace discrepancies to methodological differences (e.g., buffer composition, incubation time) .

Q. What advanced techniques optimize the synthesis and purification of this compound for high-yield research applications?

  • Methodology :

  • Employ DoE (Design of Experiments) to test reaction parameters (temperature, catalyst concentration) and identify optimal conditions .
  • Utilize HPLC-MS or NMR for real-time monitoring of intermediate byproducts, ensuring >95% purity .
  • Compare crystallization vs. chromatography-based purification for scalability and cost-efficiency .

Q. How can interdisciplinary approaches enhance the study of this compound's interactions with novel biological targets?

  • Methodology :

  • Integrate computational modeling (e.g., molecular docking) with high-throughput screening to predict and validate binding affinities .
  • Collaborate with materials scientists to develop drug-delivery systems (e.g., nanoparticles) that improve this compound's bioavailability .
  • Apply multi-omics (proteomics, metabolomics) to map downstream effects of this compound in complex biological systems .

Methodological Best Practices

  • Data Validation : Cross-check spectroscopic data (e.g., IR, NMR) against published reference spectra for this compound .
  • Ethical Compliance : Declare conflicts of interest and obtain institutional approval for animal/human studies .
  • Transparency : Share raw data and protocols in supplementary materials to facilitate replication .

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